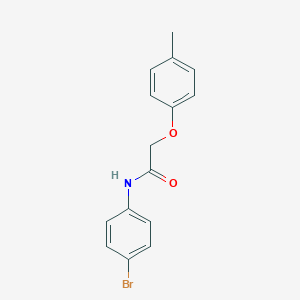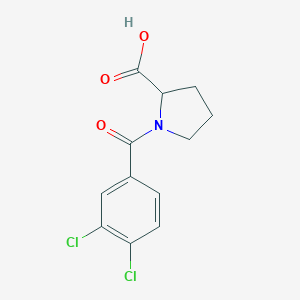![molecular formula C22H26Cl2N4O3 B187933 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea CAS No. 5138-61-4](/img/structure/B187933.png)
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have potential applications in the field of cancer research.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a key role in the development and activation of B-cells. By inhibiting BTK, 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea can prevent the growth and proliferation of B-cell malignancies.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea have been studied in preclinical models. These studies have found that the compound is well-tolerated and has a favorable pharmacokinetic profile. Additionally, the compound has been found to have a potent inhibitory effect on BTK, which is the target of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea in lab experiments include its potency and selectivity for BTK. Additionally, the compound has been found to be well-tolerated and has a favorable pharmacokinetic profile. However, there are also limitations to using this compound in lab experiments. For example, the compound may have limited efficacy in certain types of cancer or in certain patient populations.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea. One potential direction is to investigate the compound's efficacy in combination with other cancer therapies. Another potential direction is to investigate the compound's efficacy in different types of cancer or in different patient populations. Additionally, further research is needed to understand the long-term safety and efficacy of this compound.
Synthesemethoden
The synthesis method for 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves several steps. The first step involves the reaction of 3-chlorophenyl isocyanate with 2-methylpropylamine to form 3-(3-chlorophenyl)-1-(2-methylpropyl)urea. The second step involves the reaction of this intermediate with 3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-ylidene acetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea has been studied for its potential use in cancer research. Specifically, it has been found to have potential applications in the treatment of B-cell malignancies. B-cell malignancies are a type of cancer that affects the immune system.
Eigenschaften
CAS-Nummer |
5138-61-4 |
|---|---|
Produktname |
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
Molekularformel |
C22H26Cl2N4O3 |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C22H26Cl2N4O3/c1-14(2)13-26-21(30)27(18-10-6-8-16(24)12-18)19(22(26,3)4)28(31)20(29)25-17-9-5-7-15(23)11-17/h5-12,14,19,31H,13H2,1-4H3,(H,25,29) |
InChI-Schlüssel |
CHXMUGWFJLEVNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



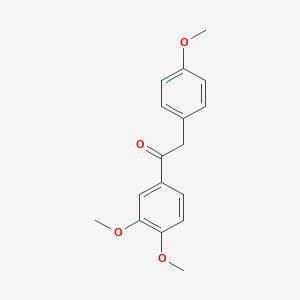
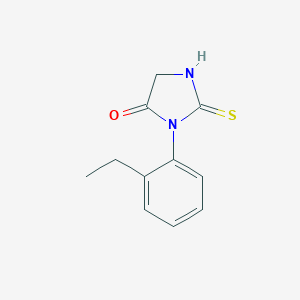
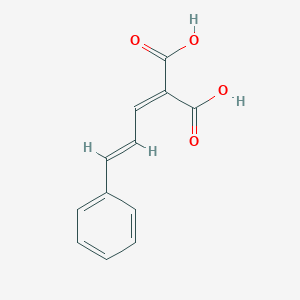
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
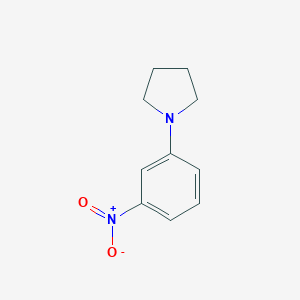
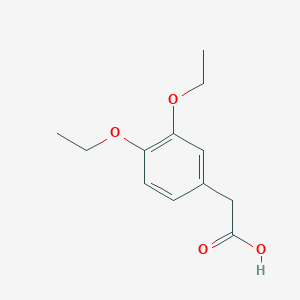
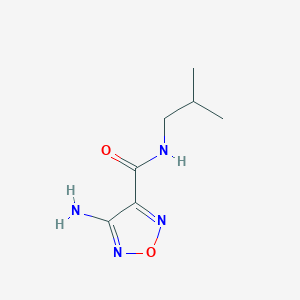

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
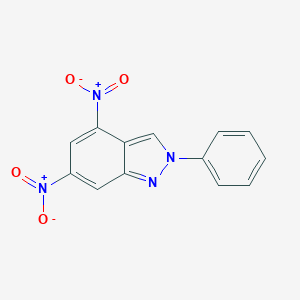

![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
